Dopexamine

Vue d'ensemble

Description

La Dopexamine est un analogue synthétique de la dopamine, principalement utilisée en milieu médical pour gérer l'insuffisance cardiaque et améliorer le débit cardiaque après une chirurgie cardiaque . Elle fonctionne en stimulant les récepteurs bêta-2 adrénergiques et les récepteurs périphériques de la dopamine D1 et D2, ce qui entraîne une augmentation du débit cardiaque et une amélioration du flux sanguin vers les lits vasculaires périphériques .

Méthodes De Préparation

La synthèse de la dopexamine implique plusieurs étapes, commençant par la préparation des composés intermédiaires. La voie de synthèse comprend généralement :

Formation de la structure benzène-1,2-diol : Cela implique l'hydroxylation des dérivés du benzène.

Fixation de la chaîne latérale éthylamine : Cette étape implique la réaction du benzène-1,2-diol avec l'éthylamine dans des conditions contrôlées.

Formation du composé final : La dernière étape implique la réaction de l'intermédiaire avec la phényléthylamine pour former la this compound.

Les méthodes de production industrielle de la this compound sont similaires mais sont optimisées pour la production à grande échelle, garantissant un rendement élevé et une pureté optimale. Ces méthodes impliquent souvent l'utilisation de catalyseurs avancés et de conditions réactionnelles optimisées pour améliorer l'efficacité.

Analyse Des Réactions Chimiques

La dopexamine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des quinones, qui sont des intermédiaires réactifs.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses amines correspondantes.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle, pour former divers dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications De Recherche Scientifique

Hemodynamic Support in Surgery

Dopexamine has been investigated for its role in improving hemodynamic parameters during major surgeries. A systematic review of randomized controlled trials highlighted its effectiveness in preserving hepatosplanchnic and renal perfusion during high-risk surgical procedures. Out of 351 identified articles, 21 studies met the criteria, focusing on both hepatosplanchnic and renal perfusion outcomes .

Table 1: Summary of Clinical Trials on this compound in Surgical Settings

Renal Protection

This compound has shown promise in renal protection, particularly in patients undergoing cardiac surgery. Its administration has been associated with increased urine output and improved renal function, making it a candidate for preventing acute kidney injury in high-risk populations .

Anti-inflammatory Effects

Recent studies suggest that this compound may possess anti-inflammatory properties, potentially beneficial during surgical stress or sepsis. In a rodent model of laparotomy and endotoxemia, this compound administration resulted in reduced leukocyte-endothelial adhesion and improved microvascular flow, indicating its potential to mitigate inflammatory responses during critical illnesses .

Table 2: Effects of this compound on Inflammatory Markers

Efficacy and Safety Profile

Despite its potential benefits, the efficacy of this compound remains controversial. Some studies report no significant impact on mortality or morbidity rates following major surgeries, suggesting that while it may enhance hemodynamics, it does not necessarily translate to improved clinical outcomes .

Future Research Directions

Further research is warranted to explore the optimal dosing strategies and patient populations that may benefit most from this compound administration. Investigating its long-term effects on organ function and recovery post-surgery will be crucial for establishing definitive clinical guidelines.

Mécanisme D'action

Dopexamine exerts its effects by stimulating beta-2 adrenergic receptors and peripheral dopamine receptors D1 and D2 . This leads to increased cardiac output and enhanced blood flow to peripheral vascular beds. Additionally, this compound inhibits the neuronal re-uptake of norepinephrine, further enhancing its cardiovascular effects .

Comparaison Avec Des Composés Similaires

La dopexamine est unique dans sa double action sur les récepteurs bêta-2 adrénergiques et les récepteurs de la dopamine. Des composés similaires comprennent :

Norépinéphrine : Une catécholamine naturelle qui agit principalement sur les récepteurs alpha-adrénergiques, utilisée comme vasoconstricteur.

La combinaison unique d'activité des récepteurs bêta-2 adrénergiques et de la dopamine de la this compound la distingue de ces autres composés, offrant un profil thérapeutique distinct.

Activité Biologique

Dopexamine is a synthetic catecholamine that has gained attention for its multifaceted biological activity, particularly in the context of cardiovascular and renal physiology. Structurally related to dopamine, this compound primarily acts as a selective agonist at β2-adrenoceptors, with additional effects on dopamine receptors and β1-adrenoceptors. This profile allows this compound to exert both inotropic and vasodilatory effects, making it a valuable agent in clinical settings, especially for patients undergoing major surgeries or experiencing acute heart failure.

This compound's pharmacological effects are primarily mediated through its action on β2-adrenoceptors, leading to vasodilation and increased cardiac output without significantly raising systemic vascular resistance. Additionally, it has been shown to enhance renal perfusion through selective renal vasodilation, which is crucial for maintaining kidney function in critically ill patients .

Key Mechanisms:

- β2-Adrenoceptor Agonism : Promotes vasodilation and increased blood flow.

- Dopaminergic Activity : Enhances renal blood flow and diuresis.

- Mild Inotropic Effects : Increases cardiac contractility without excessive heart rate elevation.

Clinical Applications

This compound has been utilized in various clinical scenarios, particularly in perioperative settings and in patients with heart failure. Its ability to improve hemodynamics while minimizing adverse effects makes it a preferred choice over traditional agents like dopamine or dobutamine.

Case Studies and Trials

-

Postoperative Outcomes :

- A multicenter trial involving 412 high-risk patients undergoing major abdominal surgery demonstrated that this compound administration resulted in improved cardiac output and reduced postoperative complications compared to placebo .

- The study used doses of 0.5 µg/kg/min and 2.0 µg/kg/min, showing significant benefits in terms of reduced mortality and morbidity rates.

-

Renal Protection :

- Research indicated that this compound may protect renal function during cardiac surgery by enhancing renal perfusion and reducing the incidence of acute kidney injury .

- A review of 21 trials suggested that this compound could mitigate colonic mucosal damage and improve gastric mucosal pH in surgical patients .

Biological Activity Data Table

Adverse Effects

While generally well tolerated, this compound can cause side effects such as nausea, vomiting, and occasionally chest pain due to its cardiovascular effects . Close monitoring is recommended, especially in patients with pre-existing ischemic heart disease.

Propriétés

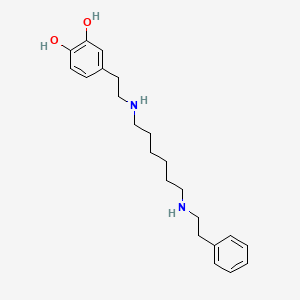

IUPAC Name |

4-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O2/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBJORHCUPVNMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86484-91-5 (di-hydrochloride) | |

| Record name | Dopexamine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086197479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048666 | |

| Record name | Dopexamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86197-47-9 | |

| Record name | Dopexamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86197-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopexamine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086197479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopexamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dopexamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOPEXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398E7Z7JB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dopexamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.